N-((4-chlorophenyl)(cyclopropyl)methyl)propan-2-amine
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Overview
Description
N-((4-chlorophenyl)(cyclopropyl)methyl)propan-2-amine is an organic compound characterized by the presence of a chlorophenyl group, a cyclopropyl group, and a propan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-chlorophenyl)(cyclopropyl)methyl)propan-2-amine typically involves the reaction of 4-chlorobenzyl chloride with cyclopropylmethylamine under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-((4-chlorophenyl)(cyclopropyl)methyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, potassium carbonate in acetone.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines, alcohols.
Substitution: Formation of substituted amines, alcohols, or ethers.
Scientific Research Applications
N-((4-chlorophenyl)(cyclopropyl)methyl)propan-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((4-chlorophenyl)(cyclopropyl)methyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[(4-Chlorophenyl)(cyclopropyl)methyl]-1-(3-thienyl)-2-propanamine: Similar structure with a thienyl group instead of the propan-2-amine moiety.
3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine: Contains a pyridinyl group instead of the cyclopropyl group.
Uniqueness
N-((4-chlorophenyl)(cyclopropyl)methyl)propan-2-amine is unique due to the presence of both the chlorophenyl and cyclopropyl groups, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H18ClN |
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Molecular Weight |
223.74 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)-cyclopropylmethyl]propan-2-amine |
InChI |
InChI=1S/C13H18ClN/c1-9(2)15-13(10-3-4-10)11-5-7-12(14)8-6-11/h5-10,13,15H,3-4H2,1-2H3 |
InChI Key |
GWMRTNZSHXDWPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C1CC1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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